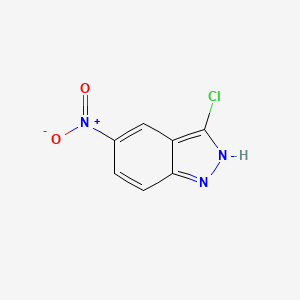

3-Chlor-5-nitro-1H-Indazol

Übersicht

Beschreibung

3-Chloro-5-nitro-1H-indazole, also known as CNIA, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. CNIA is a highly versatile compound, with potential applications in medicine, agriculture, and other scientific fields.

Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Indazol-haltige heterozyklische Verbindungen haben eine Vielzahl von medizinischen Anwendungen. Sie werden als Antihypertensiva, Antikrebsmittel, Antidepressiva, entzündungshemmende und antibakterielle Mittel eingesetzt . Beispielsweise wurde festgestellt, dass eine Verbindung, 3-Amino-N-(4-Benzylphenyl)-5-chlor-1H-indazol-1-carboxamid, das Zellwachstum gegen Kolon- und Melanomzelllinien effektiv hemmt .

Synthese von Indazolen

Die Synthese von 1H- und 2H-Indazolen stand im Fokus der jüngsten Forschung. Strategien umfassen übergangsmetallkatalysierte Reaktionen, Reduktionscyclisierungsreaktionen und die Synthese von 2H-Indazolen über die konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .

Inhibitoren der Phosphoinositid-3-Kinase δ

Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden . Zu diesem Zweck wurde eine neue Reihe von 4,6-disubstituierten-1H-Indazol-Derivaten synthetisiert .

Antikrebsmedikamente

Indazol-Derivate wurden bei der Entwicklung von Antikrebsmedikamenten eingesetzt. Niraparib, ein Antikrebsmedikament, das zur Behandlung von rezidivierendem epithelialen Ovarial-, Eileiter- oder primärem Peritoneal-, Brust- und Prostatakrebs eingesetzt wird, enthält ein Indazol-Strukturmotiv .

Tyrosinkinase-Inhibitoren

Pazopanib, ein von der FDA für das Nierenzellkarzinom zugelassenes Tyrosinkinase-Inhibitor, ist ein weiteres Beispiel für ein Arzneistoffmolekül, das ein Indazol-Strukturmotiv enthält .

Antifungizide und antibakterielle Aktivitäten

Indazol-Derivate besitzen auch antifungizide und antibakterielle Aktivitäten, was sie bei der Entwicklung neuer antimikrobieller Wirkstoffe wertvoll macht .

Wirkmechanismus

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole compounds can interact with their targets through various mechanisms, including the inhibition, regulation, and/or modulation of kinases .

Biochemical Pathways

Indazole compounds are known to play a significant role in various biological properties .

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Indazole compounds have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can significantly impact the action of a compound .

Eigenschaften

IUPAC Name |

3-chloro-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWPRWCAMGTPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197427 | |

| Record name | Indazole, 3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4812-45-7 | |

| Record name | 3-Chloro-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indazole, 3-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4812-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indazole, 3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

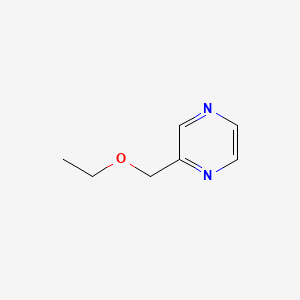

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the nitro group in 1-Allyl-3-chloro-5-nitro-1H-indazole?

A1: In the crystal structure of 1-Allyl-3-chloro-5-nitro-1H-indazole, the nitro group is not perfectly coplanar with the indazole ring system. Instead, it forms a dihedral angle of 7.9° with the plane of the indazole ring. [] This suggests that while there might be some conjugation between the nitro group and the aromatic system, it is not maximized due to the slight twist.

Q2: How does the allyl group in 1-Allyl-3-chloro-5-nitro-1H-indazole orient itself relative to the indazole ring?

A2: The allyl group in 1-Allyl-3-chloro-5-nitro-1H-indazole adopts a non-planar conformation with respect to the indazole ring. This is evident from the N—N—C—C torsion angle of 104.28°, indicating a significant rotation of the allyl group out of the plane. [] Such a conformation could be influenced by steric hindrance or electronic effects and might have implications for the molecule's interactions with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1580826.png)